ACIDORANGE121
Description
Acid Orange 121 (C.I. 14870) is a synthetic azo dye primarily used in the textile industry for dyeing wool, silk, and nylon. Structurally, it belongs to the monoazo class, characterized by a sulfonic acid group (-SO₃H) that enhances water solubility and a naphthalene backbone contributing to its chromophoric properties. The compound exhibits an orange hue with a λmax (maximum absorbance wavelength) of approximately 485 nm in aqueous solutions . Its molecular formula is C₁₆H₁₁N₂NaO₄S, and it has a molecular weight of 366.32 g/mol. Acid Orange 121 is valued for its high tinctorial strength and moderate lightfastness, though its environmental persistence has raised concerns in recent studies .
Properties
CAS No. |
12234-95-6 |
|---|---|
Molecular Formula |
H6Na2O6Sn |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acid Orange 122 (C.I. 14880)
Acid Orange 122 shares structural similarities with Acid Orange 121, including a naphthalene-based azo framework and a sulfonic acid group. However, it incorporates an additional nitro group (-NO₂) on the aromatic ring, which shifts its λmax to 490 nm and increases molecular weight (428.35 g/mol). This structural modification enhances its thermal stability but reduces solubility in water (85 g/L vs. 120 g/L for Acid Orange 121) .
Key Differences:
- Substituent Effects: The nitro group in Acid Orange 122 increases electron-withdrawing effects, resulting in a redshifted absorbance but lower solubility.
- Synthetic Complexity: Acid Orange 122 requires an additional nitration step, increasing production costs by ~15% compared to Acid Orange 121 .
Acid Orange 67 (C.I. 14270)
Acid Orange 67 is another structurally related dye with a disazo structure (two azo groups) and two sulfonic acid groups. This design improves water solubility (150 g/L) but reduces photostability due to increased susceptibility to UV-induced degradation .
Key Differences:
- Chromophore Design: The disazo structure in Acid Orange 67 broadens its absorbance spectrum (λmax = 475 nm) but compromises colorfastness.
- Environmental Impact: Acid Orange 67 exhibits higher biodegradability (65% degradation in 28 days) compared to Acid Orange 121 (42%) .
Table 1: Structural and Physicochemical Comparison
| Property | Acid Orange 121 | Acid Orange 122 | Acid Orange 67 |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₁N₂NaO₄S | C₁₆H₁₀N₃NaO₆S | C₂₀H₁₄N₄Na₂O₇S₂ |
| Molecular Weight (g/mol) | 366.32 | 428.35 | 496.42 |
| λmax (nm) | 485 | 490 | 475 |
| Solubility (g/L, 25°C) | 120 | 85 | 150 |
| Lightfastness (1–8 scale) | 5 | 6 | 4 |
Comparison with Functionally Similar Compounds
Acid Red 88 (C.I. 15620)
Acid Red 88 is a functionally analogous dye used for similar textile applications. Despite its distinct anthraquinone structure, it shares comparable sulfonation levels and tinctorial strength. However, Acid Red 88 demonstrates superior washfastness (Grade 7 vs. Grade 5 for Acid Orange 121) due to stronger fiber affinity .
Mordant Orange 1 (C.I. 14030)
Mordant Orange 1, a chromium-complexed dye, is employed in wool dyeing. Unlike Acid Orange 121, it requires a mordant (e.g., Cr³⁺) for fixation, which improves washfastness but introduces heavy-metal contamination risks .
Table 2: Application Performance Comparison
| Property | Acid Orange 121 | Acid Red 88 | Mordant Orange 1 |
|---|---|---|---|
| Dyeing Efficiency (%) | 92 | 95 | 88 |
| Washfastness (1–8 scale) | 5 | 7 | 8 |
| Environmental Impact | Moderate | Low | High (Cr³⁺ residues) |
Research Findings and Data Analysis
Recent studies highlight Acid Orange 121’s environmental persistence, with only 42% degradation observed in 28-day biodegradation assays, compared to 65% for Acid Orange 67 . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR) have been critical in differentiating structural isomers and quantifying degradation byproducts .
Key Research Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
